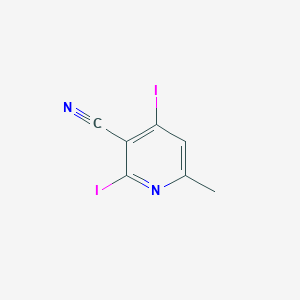
2,4-Diiodo-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C₇H₄I₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of two iodine atoms at positions 2 and 4, and a methyl group at position 6 on the pyridine ring
Preparation Methods
The synthesis of 2,4-Diiodo-6-methylnicotinonitrile typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often involve the use of ethanol (EtOH) as a solvent at room temperature (20°C). The process may also include regioselective alkylation with alkyl halides, followed by treatment with potassium hydroxide (KOH) in dimethylformamide (DMF) to generate the desired product .
Chemical Reactions Analysis
2,4-Diiodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The iodine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
2,4-Diiodo-6-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-methylnicotinonitrile is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For example, derivatives of nicotinonitrile can act as inhibitors of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
2,4-Diiodo-6-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound undergoes regioselective nucleophilic substitution reactions similar to this compound.
2-Bromo-4-methylnicotinonitrile: Used as an intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor for HIV treatment.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives are synthesized through multicomponent reactions and have various applications in chemistry and biology.
Biological Activity
2,4-Diiodo-6-methylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in drug discovery.
- Molecular Formula : C7H5I2N2
- Molecular Weight : 309.93 g/mol
- CAS Number : 100090-83-0
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Growth Inhibition :
- The half-maximal inhibitory concentration (IC50) values for these cell lines were determined through sulforhodamine B assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cytotoxic effects in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Anticancer Properties :
- A study involving the treatment of human cancer cell lines with varying concentrations of this compound showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound. Results indicated significant improvement in infection control.
Properties
Molecular Formula |
C7H4I2N2 |
|---|---|
Molecular Weight |
369.93 g/mol |
IUPAC Name |
2,4-diiodo-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4I2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 |
InChI Key |
FNEYKRMDWGXOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















